molecular formula C10H24O4Si B3030087 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane CAS No. 864079-62-9

2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane

Cat. No.: B3030087
CAS No.: 864079-62-9
M. Wt: 236.38
InChI Key: LGPOIKHOZYPSME-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane is an organosilicon compound with the molecular formula C10H24O4Si. It is known for its unique structure, which includes a silicon atom bonded to four oxygen atoms and two methyl groups. This compound is primarily used in the field of lithium-ion batteries as an electrolyte solvent, enhancing the thermal and electrochemical stability of the batteries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane typically involves the reaction of trimethylsilyl chloride with polyethylene glycol oligomers under anhydrous conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the silicon-oxygen bonds. The reaction mixture is then purified through distillation to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the production efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane is unique due to its specific structure, which provides a balance between flexibility and stability. This makes it particularly effective as an electrolyte solvent in lithium-ion batteries, offering superior thermal and electrochemical stability compared to other similar compounds .

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethoxy-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O4Si/c1-11-5-6-12-7-8-13-9-10-14-15(2,3)4/h5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPOIKHOZYPSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCO[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732812
Record name 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864079-62-9
Record name 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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